

Spectroscopic data of 1-fluoro-4-nitrobenzene (NMR, IR, MS)

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Compound of Interest

Compound Name: 1-Fluoro-4-nitrobenzene

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An In-depth Technical Guide to the Spectroscopic Data of **1-fluoro-4-nitrobenzene**

Introduction

1-fluoro-4-nitrobenzene ($C_6H_4FNO_2$) is an aromatic organic compound with a molecular weight of 141.10 g/mol .^[1]^[2] It presents as a yellow solid or oil that melts near room temperature.^[2] This compound is a valuable intermediate in the synthesis of various chemicals, including fungicides and pharmaceuticals.^[2] The presence of a fluorine atom and a nitro group on the benzene ring creates a distinct electronic environment, making it an excellent subject for spectroscopic analysis. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-fluoro-4-nitrobenzene**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for **1-fluoro-4-nitrobenzene**, providing a quantitative reference for compound identification and structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of **1-fluoro-4-nitrobenzene** is characterized by two sets of signals in the aromatic region, corresponding to the four protons on the benzene ring. The strong

electron-withdrawing effect of the nitro group and the electronegativity of the fluorine atom cause the protons to be significantly deshielded, shifting them downfield.[3]

Solvent	Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CDCl ₃	H-2, H-6	~8.29	Multiplet	
	H-3, H-5	~7.24	Multiplet	
DMSO-d ₆	H-2, H-6	~8.35	Multiplet	
	H-3, H-5	~7.55	Multiplet	

Data sourced from SpectraBase and ChemicalBook.[4][5][6]

¹³C NMR Data

The ¹³C NMR spectrum shows four distinct signals for the six carbon atoms of the benzene ring, consistent with the molecule's symmetry. The carbon attached to the fluorine atom (C-1) exhibits a large C-F coupling, and the carbon bonded to the nitro group (C-4) is also significantly shifted. Aromatic carbons typically appear in the 120-170 ppm range.[7]

Carbon Atom	Chemical Shift (δ, ppm)
C-1 (C-F)	~165.9 (d, ¹ JCF ≈ 255 Hz)
C-2, C-6	~126.8 (d, ³ JCF ≈ 9 Hz)
C-3, C-5	~116.7 (d, ² JCF ≈ 22 Hz)
C-4 (C-NO ₂)	~148.5

Note: Coupling constants are approximate. Data sourced from SpectraBase.[8]

¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[9] For **1-fluoro-4-nitrobenzene**, a single signal is observed, with its chemical shift influenced by the electronic

environment of the aromatic ring.

Solvent	Chemical Shift (δ , ppm)	Reference
CH ₃ CN	~ -106.0	CFCl ₃

Data sourced from SpectraBase.[\[10\]](#)

Infrared (IR) Spectroscopy Data

The IR spectrum of **1-fluoro-4-nitrobenzene** displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100	C-H stretch (aromatic)
~1590	C=C stretch (aromatic)
~1520	N-O asymmetric stretch (nitro group)
~1340	N-O symmetric stretch (nitro group)
~1240	C-F stretch
~850	C-H bend (para-disubstituted)

Data interpreted from spectra available in the NIST Chemistry WebBook and SpectraBase.[\[11\]](#) [\[12\]](#)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method used for this analysis.

m/z	Relative Intensity (%)	Assignment
141	~78	[M] ⁺ (Molecular Ion)
111	~27	[M - NO] ⁺
95	100	[M - NO ₂] ⁺
75	~69	[C ₆ H ₄ F - H - F] ⁺ or [C ₆ H ₃] ⁺

Data sourced from PubChem and SpectraBase.[\[1\]](#)[\[13\]](#)

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-20 mg of **1-fluoro-4-nitrobenzene** for ¹H NMR or 20-50 mg for ¹³C NMR.[\[14\]](#) The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[\[14\]](#) The solution is then carefully transferred into a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm.[\[14\]](#) The outside of the tube is cleaned with ethanol to remove any contaminants.[\[14\]](#)
- Data Acquisition: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming." For ¹H, ¹³C, and ¹⁹F NMR experiments, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to generate the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like **1-fluoro-4-nitrobenzene**, several methods can be employed:

- Thin Solid Film Method: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[\[15\]](#) A drop of this solution is placed on a

salt plate (e.g., KBr or NaCl).[15] After the solvent evaporates, a thin film of the compound remains.[15] The plate is then placed in the spectrometer's sample holder to obtain the spectrum.[15]

- KBr Pellet Technique: The solid sample is mixed with dry potassium bromide (KBr) powder and ground to a fine consistency.[16][17] This mixture is then pressed under high pressure in a die to form a translucent pellet, which is placed in the sample holder for analysis.[16][17]
- Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the IR spectrum is recorded. This technique requires minimal sample preparation.[12]

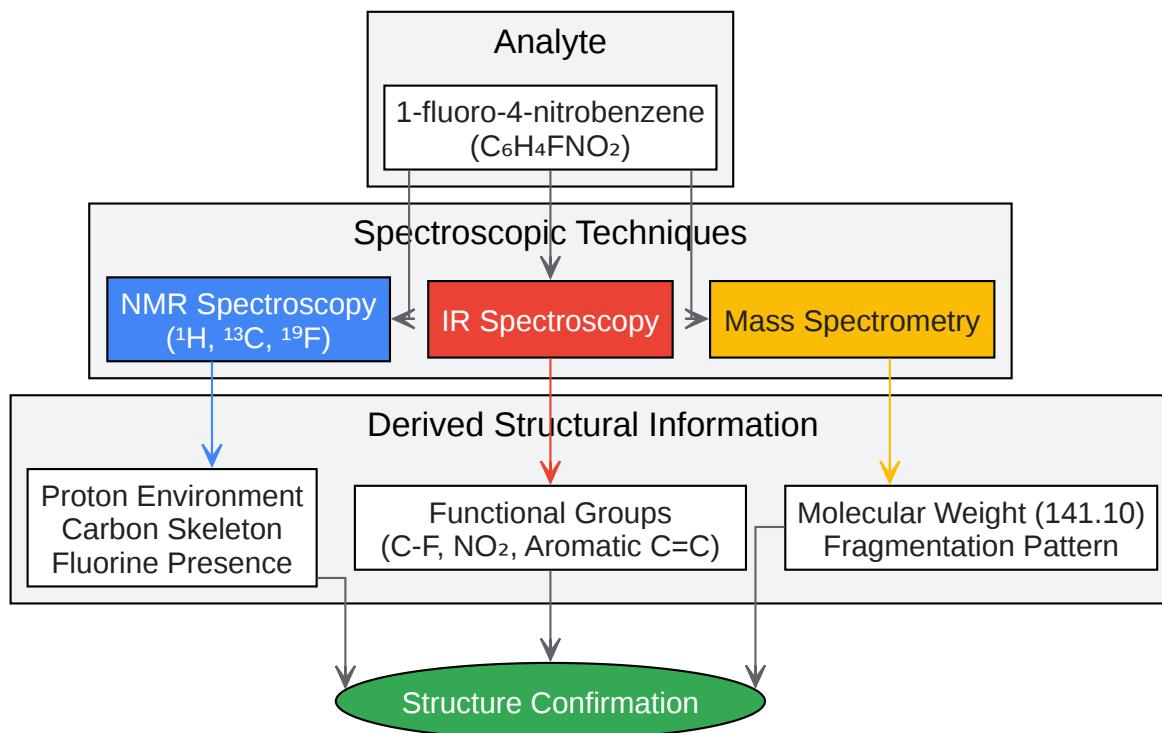
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS), or directly via a heated probe if it has sufficient vapor pressure.[18]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI).[18] This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[18]
- Mass Analysis: The newly formed ions are accelerated by an electric field and then passed through a magnetic field. The magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.[18][19]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum which shows the molecular ion and various fragment ions.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information derived for **1-fluoro-4-nitrobenzene**.

Spectroscopic Analysis of 1-fluoro-4-nitrobenzene

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Caption: Workflow of Spectroscopic Analysis for **1-fluoro-4-nitrobenzene**.

Conclusion

The combined application of NMR (1H , ^{13}C , ^{19}F), IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and confirmation of **1-fluoro-4-nitrobenzene**. Each technique offers unique and complementary information: NMR details the specific electronic environments of the hydrogen, carbon, and fluorine nuclei; IR confirms the presence of key functional groups; and MS establishes the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This integrated spectroscopic data is indispensable for quality control, reaction monitoring, and the development of new synthetic methodologies in chemical research.

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